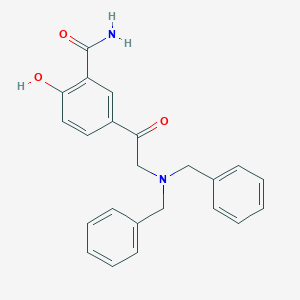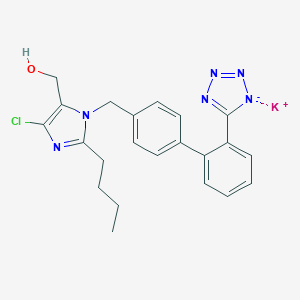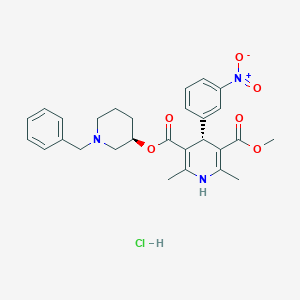
(2-butyl-4-chloro-1H-imidazol-5-yl)méthanol
Vue d'ensemble
Description
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its relevance in pharmaceutical research, particularly as an impurity in the synthesis of losartan, an antihypertensive drug.
Applications De Recherche Scientifique
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is primarily used in pharmaceutical research as an intermediate or impurity standard. It is crucial in the synthesis and quality control of losartan, an angiotensin II receptor antagonist used to treat high blood pressure. Additionally, this compound is studied for its potential biological activities and interactions with various molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol typically involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as an intermediate in the synthesis of more complex pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde or 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-4-chloro-1H-imidazole-5-methyl.
Substitution: 2-Butyl-4-amino-1H-imidazol-5-yl)methanol or 2-butyl-4-mercapto-1H-imidazol-5-yl)methanol.
Mécanisme D'action
The mechanism of action of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is not well-documented, as it is primarily used as an intermediate or impurity. its structural similarity to losartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: An antihypertensive drug that shares the imidazole core structure.
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: A precursor in the synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid: An oxidation product of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.
Uniqueness
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of losartan highlights its importance in pharmaceutical research and development.
Propriétés
IUPAC Name |
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZKDOOHOBZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370867 | |
| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79047-41-9 | |
| Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)


![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
